N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide
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Overview
Description
N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide is a chemical compound that belongs to the class of N-benzylphenethylamines This compound is characterized by the presence of a methoxy group attached to the benzyl ring and a tolyloxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the benzyl intermediate.
Coupling with Tolyl Acetate: The benzyl intermediate is then coupled with p-tolyloxy acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine derivative.
Substitution: The benzyl and tolyloxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl and tolyloxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and tolyloxy groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(2-Methoxy-benzyl)-2-p-tolyloxy-acetamide can be compared with other N-benzylphenethylamines, such as:
25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, leading to different pharmacological properties.
25C-NBOMe: Contains a chlorine substituent, resulting in unique interactions with molecular targets.
This compound stands out due to its specific combination of methoxy and tolyloxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-9-15(10-8-13)21-12-17(19)18-11-14-5-3-4-6-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSIHPZDJHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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